4,5-Dimethyl-1H-imidazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H3,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIXRYQRQWMPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-95-9 | |
| Record name | 1H-Imidazol-2-amine, 4,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dimethyl-1H-imidazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazol-2-amine Derivatives
Key Findings:
Structural Variations :
- Substituent Effects : The 4,5-dimethyl substitution in the target compound reduces steric hindrance compared to bulkier groups like diphenyl (CAS 60472-16-4), enhancing solubility and reactivity in cross-coupling reactions .
- Salt Forms : The hydrochloride salt (CAS 1450-95-9) improves stability and crystallinity compared to the free base (CAS 13805-21-5), which is hygroscopic and prone to oxidation .
Synthetic Utility: Multicomponent Reactions: Imidazol-2-amine derivatives are synthesized via condensation of amines, aldehydes, and isocyanides, as demonstrated for 4-amino-1H-imidazole-2(5H)-thiones . Purification Challenges: Unlike 4,5-diphenyl analogs, the target compound’s hydrochloride form simplifies purification via crystallization, avoiding chromatography .
Biological Activity
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride is a significant compound within the class of imidazole derivatives, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride is . The compound features a five-membered imidazole ring substituted at the 4 and 5 positions with methyl groups. The synthesis typically involves cyclization reactions using various precursors, often enhanced by nickel catalysts to improve yield and purity.
Biological Activities
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, although the specific spectrum of activity requires further investigation.
- Inhibition of Receptor Tyrosine Kinase Axl : This compound has been identified as an inhibitor of Axl, a receptor implicated in cancer progression and metastasis. This inhibition suggests potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits antimicrobial properties; further studies needed | , |
| Cancer Therapeutics | Inhibits Axl receptor, potentially useful in cancer treatment | , |
| Enzyme Inhibition | Interacts with various enzymes and receptors | , |
The mechanism of action for 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride primarily involves its interaction with biological targets at the molecular level. The compound's imidazole structure allows it to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its inhibitory effects on enzymes like Axl.
Key Mechanisms:
- Enzyme Inhibition : Compounds like 4,5-Dimethyl-1H-imidazol-2-amine can inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : The interaction with receptors such as Axl alters signaling pathways associated with cell proliferation and survival.
Research Findings
Recent studies have highlighted the efficacy of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride in various experimental settings:
- Anticancer Studies : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines expressing Axl. For instance, IC50 values were reported to be significantly lower than those of standard chemotherapeutics .
- Antimicrobial Screening : Various strains were tested against this compound, showing promising results in inhibiting bacterial growth, although comprehensive studies are necessary to establish its full antimicrobial spectrum.
Table 2: Efficacy Against Cancer Cell Lines
Case Studies
A notable case study involved the evaluation of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride in a mouse model treated with lipopolysaccharides (LPS). The compound demonstrated a significant reduction in inflammatory markers associated with cancer progression . Additionally, it was observed that oral administration resulted in a notable decrease in tumor size compared to control groups.
Q & A
Basic: What are the common synthetic routes for 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclization reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a mild method that accommodates functional groups like aryl halides . Alternatively, transition-metal-free approaches using amidines and ketones under basic conditions can form imidazole derivatives, with spiro-fused products achievable via base-promoted pathways . Reaction conditions (temperature, pH, catalyst choice) critically affect purity: low temperatures reduce side reactions, while optimized pH minimizes undesired tautomerization .
Advanced: How can conflicting crystallographic data on imidazole derivatives be resolved during structural characterization?
Answer:
Conflicts often arise from disordered structures or twinning. Use software suites like SHELXL for small-molecule refinement, which handles high-resolution or twinned data robustly . For graphical analysis, ORTEP-3 provides thermal ellipsoid visualization to identify positional disorder . Cross-validate with computational tools (e.g., density functional theory) to compare experimental and theoretical bond lengths, resolving ambiguities in substituent orientation .
Basic: Which analytical techniques are most effective for assessing the purity of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Nuclear magnetic resonance (NMR), particularly and , identifies residual solvents or by-products, such as unreacted hydrazine derivatives . Mass spectrometry (MS) confirms molecular weight and detects trace impurities via fragmentation patterns .
Advanced: How can synthetic by-products from imidazole cyclization be minimized or repurposed?
Answer:
By-products often stem from incomplete cyclization or oxidation. Optimizing stoichiometry (e.g., excess nitrile or ketone) drives reactions to completion . For persistent by-products like open-chain intermediates, consider kinetic vs. thermodynamic control: lower temperatures favor kinetic products, while higher temperatures may favor cyclization . Alternatively, repurpose by-products via post-reaction modifications, such as selective oxidation of hydrazine intermediates to hydrazides .
Basic: What computational tools are available for retrosynthetic planning of imidazole derivatives?
Answer:
AI-driven platforms (e.g., those leveraging the PISTACHIO and REAXYS databases) predict feasible routes by analyzing reaction templates and precursor compatibility . For one-step synthesis, tools prioritize routes with high plausibility scores (>0.01) and minimal side reactions . Open-source software like SHELXPRO can interface with crystallographic data to validate predicted structures .
Advanced: How do electronic and steric effects of substituents influence the reactivity of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride?
Answer:
Electron-donating groups (e.g., methyl) at the 4,5-positions enhance nucleophilicity at the amine group, facilitating alkylation or acylation reactions . Steric hindrance from dimethyl groups can slow electrophilic substitutions but stabilize intermediates in tautomerization . Computational studies (e.g., DFT) model charge distribution to predict regioselectivity in functionalization reactions .
Basic: What are the best practices for crystallizing imidazole derivatives for X-ray analysis?
Answer:
Use vapor diffusion methods with hanging drops at 4°C to grow high-quality crystals . For hygroscopic compounds, employ inert atmospheres or oil coating. WinGX and SHELXL refine structures, handling challenges like twinning or disorder . Pre-screen solvents (e.g., ethanol, DMSO) to identify optimal crystallization conditions .
Advanced: How can mechanistic studies distinguish between metal-catalyzed vs. metal-free pathways in imidazole synthesis?
Answer:
Kinetic isotope effects (KIEs) and radical trapping experiments differentiate mechanisms. For example, nickel-catalyzed routes show inverse KIEs due to oxidative addition steps, while metal-free base-promoted pathways exhibit normal KIEs from proton transfer . Spectroscopic techniques (EPR) detect radical intermediates in metal-free systems, absent in catalytic cycles .
Basic: What safety protocols are essential when handling hydrazine derivatives in imidazole synthesis?
Answer:
Hydrazine intermediates are toxic and potentially explosive. Use fume hoods, personal protective equipment (PPE), and dilute solutions (<10% concentration) to mitigate risks. Avoid heating in closed systems; instead, employ reflux under inert gas. Quench excess hydrazine with ketones (e.g., acetone) to form stable hydrazones .
Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity data?
Answer:
Re-evaluate computational parameters (e.g., solvent models, basis sets) to better match experimental conditions. For example, implicit solvent models may underestimate steric effects in polar aprotic solvents . Validate with hybrid QM/MM methods or experimental kinetics (e.g., Eyring analysis) to reconcile activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
